molecular formula C11H11NO3 B3148193 6-methoxy-1-methyl-1H-indole-3-carboxylic acid CAS No. 638217-17-1

6-methoxy-1-methyl-1H-indole-3-carboxylic acid

Cat. No.: B3148193
CAS No.: 638217-17-1
M. Wt: 205.21 g/mol
InChI Key: QKINARAKCBGGSY-UHFFFAOYSA-N
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Description

6-Methoxy-1-methyl-1H-indole-3-carboxylic acid is a chemical compound belonging to the indole family, which are heterocyclic aromatic organic compounds. Indoles are significant in both natural products and synthetic drugs due to their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-methoxy-1-methyl-1H-indole-3-carboxylic acid typically involves the following steps:

  • Starting Material: The synthesis often begins with tryptophan or its derivatives as the starting material.

  • Methylation: The indole nitrogen is methylated using methyl iodide or dimethyl sulfate in the presence of a base such as potassium carbonate.

  • Carboxylation: The carboxylic acid group at the 3-position is introduced using reagents like chloroformates or carbon dioxide under pressure.

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized conditions to increase yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 6-Methoxy-1-methyl-1H-indole-3-carboxylic acid can undergo various chemical reactions, including:

  • Oxidation: Oxidation reactions can convert the indole to its corresponding oxindole derivatives.

  • Reduction: Reduction reactions can reduce the carboxylic acid group to alcohols or aldehydes.

  • Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups at various positions on the indole ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

  • Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are often used.

  • Substitution: Reagents such as halogens, alkyl halides, and various nucleophiles are employed under controlled conditions.

Major Products Formed:

  • Oxidation: Oxindole derivatives, which are important in medicinal chemistry.

  • Reduction: Alcohols and aldehydes, which can be further modified for various applications.

  • Substitution: Substituted indoles with different functional groups, useful in drug design and synthesis.

Scientific Research Applications

Chemistry: In chemistry, 6-methoxy-1-methyl-1H-indole-3-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

Biology: Indole derivatives, including this compound, have shown various biological activities such as antiviral, anti-inflammatory, anticancer, and antimicrobial properties. These properties make them potential candidates for drug development.

Medicine: The compound's derivatives are explored for their therapeutic potential in treating diseases such as cancer, diabetes, and infectious diseases. Its ability to bind to multiple receptors makes it a versatile molecule in medicinal chemistry.

Industry: In the chemical industry, this compound is used in the production of dyes, pigments, and other fine chemicals. Its versatility and reactivity make it a valuable component in various industrial processes.

Mechanism of Action

The mechanism by which 6-methoxy-1-methyl-1H-indole-3-carboxylic acid exerts its effects involves its interaction with molecular targets such as enzymes, receptors, and other proteins. The specific pathways and targets depend on the derivative and its intended application. For example, in anticancer applications, the compound may inhibit specific enzymes involved in cell proliferation.

Comparison with Similar Compounds

  • 1-Methyl-1H-indole-3-carboxylic acid: Similar structure but lacks the methoxy group.

  • 6-Methoxy-1H-indole-3-carboxylic acid: Lacks the methyl group at the 1-position.

  • 1-Methyl-1H-indole-2-carboxylic acid: Different position of the carboxylic acid group.

Uniqueness: 6-Methoxy-1-methyl-1H-indole-3-carboxylic acid is unique due to the presence of both the methoxy and methyl groups, which influence its chemical reactivity and biological activity. This combination of functional groups provides a distinct profile compared to its analogs.

Properties

IUPAC Name

6-methoxy-1-methylindole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO3/c1-12-6-9(11(13)14)8-4-3-7(15-2)5-10(8)12/h3-6H,1-2H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKINARAKCBGGSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=C1C=C(C=C2)OC)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a stirring solution of 6-methoxy-1H-indole-3-carboxylic acid 16a (8.0 g, 41.2 mmole) in anhydrous DMF (100 ml) at 0° was added NaH (60% dispersion in oil, 4.12 g, 103 mmole) in a single portion. After stirring at 0° C. for 1.3 hour, iodomethane (7.5 ml, 120 mmole) was added via syringe. The resultant mixture was stirred for 18 hours, gradually warming to room temperature, then poured into 0.2N NaOH (1 L) and extracted with EtOAc (3×250 ml). The combined extracts were washed sequentially with 1N NaOH (50 ml), water (3×50 ml), and brine (50 ml) then dried over Na2SO4 and concentrated, in vacuo. The resulting crude 6-methoxy-1-methyl-1H-indole-3-carboxylic acid Methyl ester was triturated with hexanes and collected by filtration. This material was suspended in aqueous KOH (3.36 g, 60 mmol in 150 ml) and the resulting suspension heated at reflux for 3.5 hours. The mixture was then poured onto 200 g of ice and washed with CH2Cl2 (2×50 ml). The aqueous layer was acidified with 6N HCl to pH 2 resulting in a white precipitate which was collected by filtration, washed with water and air dried to yield 7.25 g (86%) of the title compound which was carried on without any further purification. 1H NMR (DMSO-d 6) δ11.84(1H, broad s), 7.88 (1H, s), 7.84 (1H, d, J=8.7 Hz), 7.02 (1H, d, J=2.2 Hz), 6.82 (1H, dd, J=2.2, 8.7 Hz), 3.81 (3H, s), 3.79 (3H, s). Anal. Calcd. for C11H11NO3.0.2 H2O: C, 63.27; H, 5.50; N, 6.71.
Quantity
8 g
Type
reactant
Reaction Step One
Name
Quantity
4.12 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
7.5 mL
Type
reactant
Reaction Step Two
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
1 L
Type
reactant
Reaction Step Four
Name
Quantity
150 mL
Type
reactant
Reaction Step Five
[Compound]
Name
ice
Quantity
200 g
Type
reactant
Reaction Step Six
Yield
86%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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